![molecular formula C24H28O7 B3029611 Praeruptorin C CAS No. 72463-77-5](/img/structure/B3029611.png)
Praeruptorin C
Overview
Description
Praeruptorin C (Pra-C) is a bioactive compound extracted from the root of Peucedanum praeruptorum Dunn, a traditional Chinese medicine. It has been studied for its various physiological and pharmacological effects, including cardiovascular benefits, neuroprotection, anti-osteoporotic effects, anti-cancer properties, and analgesic effects. Pra-C has shown potential as a novel and versatile drug for the treatment and prevention of various diseases .
Synthesis Analysis
While the provided papers do not detail the chemical synthesis of this compound, they do discuss its extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn. The compound is one of the major bioactive constituents of this plant and is used in traditional medicine .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly discussed in the provided papers. However, its activity as a calcium antagonist and its interaction with various cellular pathways suggest that its structure allows it to interact with specific receptors and enzymes within the body .
Chemical Reactions Analysis
This compound has been shown to interact with biological systems in several ways. It affects blood pressure by modulating the expression of phospholamban in spontaneously hypertensive rats . It also influences the expression of proteins such as BDNF, DARPP32, and huntingtin in the context of Huntington's disease . Additionally, Pra-C has been shown to suppress osteoclast formation and bone resorption by attenuating the activation of specific signaling pathways . In the context of cancer, Pra-C inhibits ERK/CTSD signaling pathways in non-small cell lung cancer . These interactions indicate that Pra-C participates in various chemical reactions within the body, leading to its diverse pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly described in the provided papers. However, its ability to be separated and determined by micellar electrokinetic chromatography suggests that it has specific physicochemical characteristics that allow for its analysis using this method . Additionally, its solubility and stability would be important factors in its bioavailability and therapeutic potential, as indicated by its various pharmacological activities .
Case Studies and Effects
Several studies have demonstrated the effects of this compound in animal models. For instance, Pra-C lowered systolic pressure and improved cardiac function in spontaneously hypertensive rats . It alleviated motor deficits and depression-like behavior in a mouse model of Huntington's disease . Pra-C also showed beneficial effects on bone mass in ovariectomized mice, a model for post-menopausal bone loss . In human non-small cell lung cancer cells, Pra-C suppressed cell proliferation and metastasis . Additionally, Pra-C exerted an analgesic effect by inhibiting microglial activation in a mouse model of chronic inflammatory pain . These case studies highlight the therapeutic potential of this compound across a range of conditions.
Scientific Research Applications
Vascular Health and Hypertension Management
- Praeruptorin C has been shown to inhibit the proliferation of cattle aortic smooth muscle cells, an effect that is important in the prevention and treatment of vascular hyperplastic diseases (Wei et al., 2002).
- It has demonstrated effectiveness in reducing blood pressure and improving cardiac function in hypertensive rats (Wenjie et al., 2014), and in preventing vascular hypertrophy and increasing nitric oxide production in hypertensive rats (Mr et al., 2001).
Neuroprotective Effects
- This compound has been found to have a neuroprotective effect against NMDA-induced apoptosis in cultured cortical neurons, suggesting its potential in treating neurological disorders (Yang et al., 2013).
- It has also shown promise in the treatment of Huntington's disease-like symptoms in mice, indicating its potential in managing movement, psychiatric, and cognitive symptoms associated with this condition (Wang et al., 2017).
Pain Management and Anti-Inflammatory Effects
- This compound has exhibited analgesic effects by inhibiting microglial activation in the anterior cingulate cortex in a mouse model of chronic inflammatory pain (Su et al., 2021).
Antidepressant Properties
- Studies have shown that this compound may act as an antidepressant by restoring AMPA receptors and neurotrophic factors in a mouse model of chronic unpredictable mild stress, suggesting its potential in managing depression (Shi et al., 2015).
Bone Health and Osteoporosis Treatment
- This compound has been found to have beneficial effects on osteoporotic bone in ovariectomized mice, suggesting its potential use in treating osteoporosis (Liu et al., 2017).
Cancer Treatment
- Research has indicated that this compound may have antiproliferative and antimetastatic effects on human non–small cell lung cancer, making it a potential novel strategy for treating this type of cancer (Liu et al., 2020).
Cardiovascular Protection
- This compound has shown protective effects against myocardial ischemic injury in animal models, suggesting its potential in cardiovascular disease management (Hao & Zhi-wei, 2007).
Mechanism of Action
Target of Action
Praeruptorin C (Pra-C) is a natural compound derived from the dried roots of Peucedanum praeruptorum, a classical medicinal plant traditionally prescribed for respiratory ailments . The primary targets of Pra-C are ERK1/2 and CTSD (cathepsin D) in non-small cell lung cancer (NSCLC) cells . It also targets nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways in osteoclasts .
Biochemical Pathways
Pra-C affects several biochemical pathways. In NSCLC cells, it significantly reduces the expression of CTSD and suppresses the phosphorylation/activation of the ERK1/2 signaling pathway . In osteoclasts, Pra-C attenuates the activation of nuclear factor kappa B as well as c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways .
Pharmacokinetics
Studies on related compounds, such as praeruptorins a and b, suggest that these compounds exhibit linear dynamics in a certain dose range
Action Environment
The action, efficacy, and stability of Pra-C can be influenced by various environmental factors. For instance, the cultivation environment of Peucedanum praeruptorum, the source plant of Pra-C, can affect the concentration of Pra-C and other phytochemicals in the plant . Furthermore, the physiological environment in which Pra-C acts, such as the cellular environment in NSCLC cells or osteoclasts, can also influence its action
properties
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-IULGZIFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100692 | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72463-77-5, 83382-71-2 | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praeruptorin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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